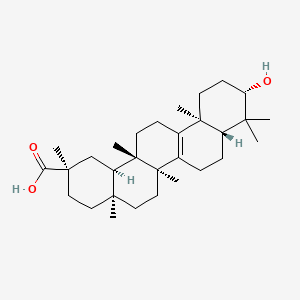

(2R,4aS,6aS,8aR,12aS,14aS,14bR)-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid

Description

Structure

2D Structure

Properties

CAS No. |

24480-44-2 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(2R,4aS,6aS,8aR,12aS,14aS,14bR)-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-22H,8-18H2,1-7H3,(H,32,33)/t21-,22+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

XKLPFWHBIRYSNP-VZJYYLGYSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid bryonolic acid |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production Methodologies of Bryonolic Acid

Natural Biosynthetic Pathways of Bryonolic Acid in Plants

The biosynthesis of bryonolic acid in plants is proposed to occur through the mevalonic acid (MVA) pathway, with squalene (B77637) serving as a key intermediate researchgate.net.

Mevalonic Acid (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway Contributions to Triterpenoid (B12794562) Precursors

Triterpenoids, including bryonolic acid, are derived from the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways: the mevalonic acid (MVA) pathway, primarily located in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in plastids. While the MEP pathway is the main source of precursors for many plant isoprenoids, the MVA pathway is generally considered the primary route for the biosynthesis of triterpenoids, which are formed from the cyclization of squalene researchgate.net.

Key Enzymatic Steps and Intermediates in Bryonolic Acid Formation

The formation of bryonolic acid involves several enzymatic steps starting from squalene.

The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase wikipedia.org. Subsequently, 2,3-oxidosqualene undergoes cyclization, a reaction mediated by oxidosqualene cyclases (OSCs) wikipedia.orgresearchgate.net. In the proposed pathway for bryonolic acid, isomultiflorenol (B1244000) synthase (an OSC) catalyzes the cyclization of 2,3-oxidosqualene to form isomultiflorenol researchgate.netebi.ac.uk. Isomultiflorenol has been isolated from plants known to produce bryonolic acid and is hypothesized to be a precursor researchgate.net.

Following the cyclization of oxidosqualene, cytochrome P450 enzymes (CYPs) play a crucial role in the oxidative tailoring of the triterpene skeleton through regio- and stereo-selective hydroxylation reactions, introducing functional groups such as hydroxyl, oxo, or carboxyl moieties researchgate.net. While many CYPs are involved in triterpenoid modification, the specific enzymes responsible for the later steps in bryonolic acid biosynthesis have been a subject of research researchgate.net. A novel C-29 oxidase, CYP712D39, has been identified and shown to catalyze the crucial C-29 oxidation step in the formation of bryonolic acid from isomultiflorenol in Trichosanthes cucumerina L. researchgate.netsciprofiles.comsciprofiles.com. This discovery fills a knowledge gap in the bryonolic acid biosynthetic pathway researchgate.net.

Squalene Epoxidases and Oxidosqualene Cyclases (e.g., Isomultiflorenol Synthase)

Biotechnological Production Strategies for Bryonolic Acid

Due to the biological activities of bryonolic acid, there is interest in developing efficient production methods researchgate.netmdpi.com. Biotechnological approaches, particularly plant cell and hairy root cultures, have been explored as alternative sources for bryonolic acid production nih.govmdpi.comacs.org.

Plant Cell and Hairy Root Culture Systems (e.g., Luffa cylindrica, Citrullus lanatus, Trichosanthes kirilowii, Cucurbita pepo)

Plant cell suspension cultures and hairy root cultures derived from bryonolic acid-producing plants have demonstrated the ability to accumulate this compound nih.govmdpi.comnih.gov. Species such as Luffa cylindrica, Citrullus lanatus, Trichosanthes kirilowii, and Cucurbita pepo have been investigated for their potential in in vitro bryonolic acid production nih.govacs.orgnih.govuni.lunih.govnih.gov.

Cell suspension cultures of Luffa cylindrica and Citrullus lanatus have been shown to accumulate significant quantities of bryonolic acid, which is typically found exclusively in the roots of intact plants nih.gov. Bryonolic acid could be readily isolated from these cultured cells nih.gov.

Hairy root cultures, often induced by Agrobacterium rhizogenes, have also been successfully utilized for bryonolic acid production nih.govnih.govbiocrick.comchemfaces.comjst.go.jp. High yields of bryonolic acid have been reported from transformed hairy root cultures of Trichosanthes kirilowii var. japonica nih.govnih.govbiocrick.comchemfaces.comjst.go.jp.

Research has explored enhancing bryonolic acid production in these culture systems, including the use of elicitors. For instance, studies on Trichosanthes cucumerina cell cultures have shown that elicitors like chitosan (B1678972) can lead to higher bryonolic acid contents compared to natural roots mdpi.comresearchgate.net.

The production levels of bryonolic acid can vary depending on the plant species, the type of culture (callus, cell suspension, hairy root), and the culture conditions, including the presence of elicitors.

Table 1: Bryonolic Acid Production in Various Plant Culture Systems

| Plant Species | Culture Type | Bryonolic Acid Content (mg/g dry weight) | Notes | Source |

| Trichosanthes cucumerina | Calli | 24.65 ± 1.97 | Higher than natural roots | mdpi.comresearchgate.net |

| Trichosanthes cucumerina | Cell Suspensions | 15.69 ± 0.78 | Higher than natural roots | mdpi.comresearchgate.net |

| Trichosanthes cucumerina | Cell Suspensions | 23.56 ± 1.68 | Treated with 1 mg/mL chitosan for 8 days | mdpi.comresearchgate.net |

| Trichosanthes kirilowii var. japonica | Hairy Roots | High yield | Isolated from transformed cultures | nih.govnih.govbiocrick.comchemfaces.comjst.go.jp |

| Luffa cylindrica | Cell Suspension | Significant quantities | Typically found only in intact roots | nih.gov |

| Citrullus lanatus | Cell Suspension | Significant quantities | Typically found only in intact roots | nih.gov |

| Cucurbita pepo | Root Cultures | Up to 13.4 | Under specific conditions | mdpi.com |

| Various Cucurbitaceae | Natural Roots | Approximately 2 | Baseline for comparison with cultures | mdpi.comresearchgate.net |

Elicitation Strategies for Enhanced Bryonolic Acid Production (e.g., Methyl Jasmonate, Yeast Extract, Chitosan)

Elicitation, the application of agents that trigger a plant's defense response, is a widely used strategy to enhance the production of secondary metabolites in plant cell cultures. mdpi.commdpi.comnih.gov Various elicitors, including methyl jasmonate, yeast extract, and chitosan, have been investigated for their effects on bryonolic acid production in cell suspension cultures. researchgate.netdntb.gov.uadoaj.orgresearchgate.net

Research on Trichosanthes cucumerina L. cell suspension cultures has demonstrated that these elicitors can influence bryonolic acid content. researchgate.netresearchgate.net Specifically, treatment with chitosan has been shown to significantly increase bryonolic acid levels. researchgate.netdoaj.orgresearchgate.net One study found that cell suspensions treated with 1 mg/mL of chitosan for eight days resulted in higher bryonolic acid contents compared to control groups and treatments with methyl jasmonate or yeast extract at various concentrations and durations. researchgate.netdoaj.orgresearchgate.net

The effectiveness of elicitation is dependent on factors such as the type and concentration of the elicitor, as well as the duration of exposure. researchgate.netresearchgate.net While methyl jasmonate and yeast extract have been shown to enhance the production of other secondary metabolites in various plant species mdpi.commdpi.com, chitosan appears to be particularly effective in promoting bryonolic acid accumulation in T. cucumerina cell cultures. researchgate.netresearchgate.net

| Elicitor | Concentration | Treatment Duration | Bryonolic Acid Content (mg/g dry weight) | Reference |

| Control | - | - | ~15.69 ± 0.78 | researchgate.net |

| Methyl Jasmonate | 50, 100, 200 µM | 2, 4, 6, 8 days | Varied, generally lower than optimal chitosan | researchgate.netresearchgate.net |

| Yeast Extract | 0.1, 0.5, 2% w/v | 2, 4, 6, 8 days | Varied, generally lower than optimal chitosan | researchgate.netresearchgate.net |

| Chitosan | 1 mg/mL | 8 days | 23.56 ± 1.68 | researchgate.netdoaj.org |

| Chitosan | 1, 50, 100 mg/mL | 2, 4, 6, 8 days | Varied, 1 mg/mL at 8 days was optimal | researchgate.netresearchgate.net |

Note: Data is representative and specific values may vary depending on the study and experimental conditions.

Engineered Microbial Systems for Bryonolic Acid Biosynthesis

The development of engineered microbial systems offers an alternative approach for the sustainable production of valuable plant compounds like bryonolic acid. This involves introducing the genes encoding the necessary biosynthetic enzymes into suitable microbial hosts, such as yeast or bacteria, to reconstitute the metabolic pathway.

While the search results did not provide detailed examples of fully engineered microbial systems specifically for complete bryonolic acid biosynthesis, the identification and functional characterization of key enzymes, such as the novel C-29 oxidase CYP712D39, are crucial steps towards this goal. researchgate.netresearchgate.net The successful expression and demonstration of CYP712D39 activity in a yeast system (WAT11) to convert isomultiflorenol into bryonolic acid highlights the potential for utilizing engineered microorganisms for specific steps in the bryonolic acid biosynthetic pathway. researchgate.netresearchgate.net

Further research focusing on identifying and cloning all the genes involved in the upstream mevalonic acid and triterpenoid biosynthesis pathways, as well as optimizing their expression and the metabolic flux in a microbial host, would be necessary to establish efficient engineered systems for bryonolic acid production. This approach could potentially offer advantages such as controlled production environments, scalability, and reduced reliance on plant cultivation.

Chemical Synthesis and Structural Modification of Bryonolic Acid

Total Synthesis Approaches for Bryonolic Acid

The chemical synthesis of complex natural products like triterpenoids can be challenging due to their intricate structures. nih.gov While the biosynthesis of bryonolic acid from isomultiflorenol (B1244000) has been studied, with key enzymes involved in the oxidation steps being investigated, a complete de novo total synthesis of bryonolic acid was not explicitly detailed in the search results. researchgate.netresearchgate.net The biosynthetic pathway involves the cyclization of 2,3-oxidosqualene (B107256) to isomultiflorenol, followed by enzymatic oxidation reactions to yield bryonolic acid. researchgate.netresearchgate.net A novel enzyme, CYP712D39, has been identified as catalyzing the C-29 oxidation step in bryonolic acid production. researchgate.net

Semi-Synthetic Derivatization Strategies for Bryonolic Acid Analogs

Semi-synthetic modification of natural products is a common strategy to generate derivatives with potentially improved properties. Bryonolic acid, with its hydroxyl and carboxyl functional groups, offers several sites for chemical modification. researchgate.net

Targeted Modification of C-3 Hydroxyl and C-20 Carboxyl Groups

The C-3 hydroxyl and C-20 carboxyl groups of bryonolic acid are key functional handles for derivatization. researchgate.net These groups can be selectively modified to alter the compound's physicochemical properties and biological activity. researchgate.net For instance, the hydroxyl group can be oxidized to a ketone, and the carboxyl group can be reduced to an aldehyde or alcohol. researchgate.net

Synthesis of Ester and Amide Derivatives (e.g., Bryonolic Acid 3-Phthalate, Potassium Salt of Succinate (B1194679) Ester)

Ester and amide linkages are commonly formed at the hydroxyl and carboxyl groups of triterpenoids to create derivatives. researchgate.netajchem-a.com

The synthesis of ester derivatives can involve the reaction of the carboxylic acid group with alcohols or the hydroxyl group with acid anhydrides or acid chlorides. acs.orgmdpi.comscirp.org For example, methylation of the C-29 carboxylic acid of bryonolic acid with diazomethane (B1218177) has been reported to form the methyl ester. acs.org Acylation of the C-3 hydroxyl group can also be achieved, for instance, by reaction with acetic anhydride. acs.org

Amide derivatives can be synthesized by coupling the carboxyl group with amines. researchgate.netajchem-a.comnih.gov This typically involves activating the carboxylic acid group followed by reaction with the desired amine. ajchem-a.com

Specific examples of synthesized derivatives include bryonolic acid 3-phthalate and the potassium salt of its succinate ester. nii.ac.jpnih.gov Studies have shown that succinate and phthalate (B1215562) esters of bryonolic acid exhibited significantly increased activity in certain biological assays compared to bryonolic acid itself. nii.ac.jp The potassium salt of the succinate ester of bryonolic acid has also been noted for its activity. nih.gov

Glycosylation for Pharmacokinetic Property Modulation

Glycosylation, the attachment of sugar moieties, is a strategy used to improve the pharmacokinetic properties of compounds, such as solubility and circulating half-life. researchgate.netfrontiersin.orgmdpi.com Attaching hydrophilic sugar compounds to bryonolic acid could potentially enhance its pharmacokinetic profile. researchgate.net While the concept of glycosylation for improving pharmacokinetic properties of triterpenoids and other natural products is established, specific detailed synthetic routes for the glycosylation of bryonolic acid were not extensively detailed in the provided search results. researchgate.netfrontiersin.orgmdpi.com However, it is recognized as an interesting avenue for creating derivatives with improved characteristics. researchgate.net

Molecular Mechanisms of Action and Cellular Signaling of Bryonolic Acid

Anticancer Mechanisms of Bryonolic Acid

Inhibition of Acyl-CoA:Cholesterol Acyl Transferase (ACAT) Activity

A significant mechanism of action identified for bryonolic acid is the inhibition of Acyl-CoA:Cholesterol Acyl Transferase (ACAT) activity. ACAT is an enzyme responsible for the esterification of cholesterol with fatty acids, a process that leads to the formation of cholesteryl esters. These esters have been implicated as tumor promoters. BrA has been shown to inhibit ACAT activity in a concentration-dependent manner in rat liver microsomes. nih.govdntb.gov.uamedchemexpress.comnih.gov Furthermore, it inhibits ACAT in intact cancer cells with an IC₅₀ value of 12.6 ± 2.4 µM. nih.govdntb.gov.uanih.gov This inhibition of cholesterol esterification is considered a key factor in the anticancer properties of BrA. nih.govdntb.gov.uanih.gov

Interference with Cholesterol Fatty Acid Ester Biosynthesis

Directly linked to its ACAT inhibitory activity, bryonolic acid interferes with the biosynthesis of cholesterol fatty acid esters. nih.govdntb.gov.uanih.gov By blocking ACAT, BrA prevents the formation of these esters, which are known to promote tumor growth. nih.govnih.govresearchgate.net The reversal of BrA's inhibitory effect on cancer cell invasiveness by the exogenous addition of cholesteryl oleate (B1233923) further supports that the inhibition of cholesterol esterification is responsible for its anticancer effects. nih.govdntb.gov.uanih.gov

Modulation of Estrogen Receptor Alpha (ERα) and Cholesterol-5,6-epoxide Hydrolase (ChEH)

Research has also explored the potential of bryonolic acid to modulate other targets involved in cancer, such as Estrogen Receptor Alpha (ERα) and Cholesterol-5,6-epoxide Hydrolase (ChEH). nih.govresearchgate.net ERα is a nuclear receptor that plays a role in the development and progression of certain cancers, particularly breast cancer. nih.govebi.ac.ukmedchemexpress.com ChEH is an enzyme involved in the metabolism of cholesterol epoxides, which can lead to the formation of carcinogenic compounds. wikipedia.orgcrct-inserm.frnih.gov However, studies indicate that bryonolic acid does not modulate ERα and does not inhibit ChEH activity. nih.gov

Impact on Cancer Cell Clonogenicity and Invasiveness

Bryonolic acid has demonstrated inhibitory effects on the clonogenicity and invasiveness of several cancer cell lines. nih.govdntb.gov.uamedchemexpress.comnih.govresearchgate.net Clonogenicity, the ability of a single cell to grow into a colony, and invasiveness, the capacity of cancer cells to penetrate surrounding tissues, are critical features of cancer progression and metastasis. BrA's ability to block these processes highlights its potential as an anticancer agent. nih.govdntb.gov.uanih.gov This effect is linked to its inhibition of cholesterol esterification. nih.govdntb.gov.uanih.govresearchgate.net

Apoptosis Induction Pathways (e.g., Bcl-2/Bax modulation, DNA laddering)

Bryonolic acid has been shown to induce apoptosis, a programmed cell death process, in cancer cells. nih.govjst.go.jpbiocrick.com One of the mechanisms involved in BrA-induced apoptosis is the modulation of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. nih.govresearchgate.netresearchgate.netchemfaces.com Specifically, BrA has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax in certain cell types. nih.govresearchgate.netresearchgate.net The balance between Bcl-2 and Bax levels is critical in determining cell fate; a shift favoring pro-apoptotic proteins typically promotes apoptosis. frontiersin.orgmdpi.comembopress.orgnih.gov

Furthermore, the appearance of DNA laddering, a biochemical hallmark of apoptosis characterized by the cleavage of DNA into fragments of approximately 180 base pairs and multiples thereof, has been detected in bryonolic acid-treated cells. nih.govjst.go.jpbiocrick.comwikipedia.org This provides further evidence that bryonolic acid triggers cell death through apoptosis. nih.govjst.go.jpbiocrick.com

Cell Cycle Regulation

While the provided search results primarily focus on apoptosis induction and ACAT inhibition, some studies indirectly touch upon cell viability and proliferation, which are intrinsically linked to cell cycle regulation. Although direct detailed mechanisms of bryonolic acid's impact on specific cell cycle phases or regulatory proteins are not extensively detailed in the provided snippets, its ability to inhibit clonogenicity nih.govdntb.gov.uamedchemexpress.comnih.govresearchgate.net suggests an influence on cell proliferation, which is controlled by the cell cycle. Further research would be needed to fully elucidate the precise mechanisms by which bryonolic acid might affect cell cycle progression.

Neuroprotective Mechanisms of Bryonolic Acid

Beyond its anticancer properties, bryonolic acid has demonstrated neuroprotective effects, particularly in models of neurotoxicity. dntb.gov.uamedchemexpress.comnih.govresearchgate.netchemfaces.com Studies in N-methyl-D-aspartate (NMDA)-induced neurotoxicity in PC12 cells, a commonly used model for neuronal studies, have shed light on potential mechanisms. dntb.gov.uanih.govresearchgate.netresearchgate.netchemfaces.com

Bryonolic acid has been shown to protect PC12 cells against NMDA-induced apoptosis. dntb.gov.uanih.govresearchgate.netresearchgate.netchemfaces.com One proposed mechanism involves the inhibition of Ca²⁺ influx, which is a critical event in NMDA-induced excitotoxicity and subsequent apoptosis. dntb.gov.uanih.govresearchgate.netresearchgate.netchemfaces.com Excessive intracellular calcium can trigger various detrimental processes leading to cell death. dntb.gov.uaresearchgate.net

Furthermore, bryonolic acid appears to regulate gene expression in the Ca²⁺-CaMKII-CREB signaling pathway. dntb.gov.uanih.govresearchgate.netresearchgate.netchemfaces.com It has been observed to upregulate the protein and mRNA expression of Bcl-2, p-CREB, and p-CaMKII, while downregulating the expression of Bax. dntb.gov.uanih.govresearchgate.netresearchgate.net This modulation of key proteins in this pathway contributes to its neuroprotective effects by inhibiting apoptosis and promoting cell survival. dntb.gov.uanih.govresearchgate.netresearchgate.netchemfaces.com

Compound Names and PubChem CIDs

Inhibition of Ca2+ Influx and Regulation of Intracellular Ca2+ Concentration

Calcium overload is recognized as a significant mechanism contributing to cerebral ischemia and neuronal death nih.govdntb.gov.uaresearchgate.net. Bryonolic acid has demonstrated the ability to protect PC12 cells against NMDA-induced excitotoxicity by inhibiting Ca2+ influx nih.govdntb.gov.uanih.govbiocat.com. In the presence of bryonolic acid, the concentration of intracellular Ca2+ in cultured PC12 cells exposed to NMDA was observed to decrease nih.govdntb.gov.uanih.gov. This suggests that a potential mechanism by which bryonolic acid exerts its neuroprotective effects is by regulating intracellular Ca2+ concentration through the inhibition of Ca2+ influx nih.govdntb.gov.uabiocat.com.

Modulation of Ca2+-Calmodulin-Dependent Protein Kinase II (CaMKII) and cAMP Response Element-Binding Protein (CREB) Signaling

The Ca2+-CaMKII-CREB signaling pathway plays a crucial role in various cellular functions, including neuronal synaptic stimulation and T-cell receptor signaling nih.govresearchgate.netwikipedia.org. Ca2+ influx and the subsequent phosphorylation of CaMKII and CREB are involved in NMDA-induced apoptosis nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net. Bryonolic acid has been shown to regulate gene expression within this pathway nih.govdntb.gov.uabiocat.com. Specifically, studies in PC12 cells have indicated that bryonolic acid can upregulate the protein expressions of p-CaMKII and p-CREB nih.govdntb.gov.uanih.govresearchgate.net. This modulation of the Ca2+-CaMKII-CREB signal pathway is considered one of the action pathways accounting for bryonolic acid's protective effects against excitotoxicity nih.gov.

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax, p-CREB, p-CaMKII)

Apoptosis, or programmed cell death, is a critical process in various physiological and pathological conditions. Proteins such as Bcl-2 and Bax are key regulators of apoptosis, with Bcl-2 generally acting as an anti-apoptotic protein and Bax as a pro-apoptotic protein. In the context of NMDA-induced apoptosis in PC12 cells, bryonolic acid has been shown to influence the expression of these proteins nih.govdntb.gov.uanih.govresearchgate.net. Research indicates that bryonolic acid can upregulate the protein expression of Bcl-2 and downregulate the protein expression of Bax nih.govdntb.gov.uanih.govresearchgate.net. Furthermore, as mentioned in the previous section, bryonolic acid upregulates the protein expressions of p-CREB and p-CaMKII, which are also involved in cellular survival pathways nih.govdntb.gov.uanih.govresearchgate.net. The observed changes in the levels of these apoptosis-related proteins suggest that bryonolic acid can modulate the balance between pro- and anti-apoptotic signals, contributing to its protective effects.

Here is a table summarizing the observed effects of Bryonolic Acid on key proteins in NMDA-induced PC12 cells:

| Protein | Effect of Bryonolic Acid Treatment (vs. NMDA group) |

| Bcl-2 | Upregulated expression |

| Bax | Downregulated expression |

| p-CREB | Upregulated expression |

| p-CaMKII | Upregulated expression |

| CaMKII | Not significantly altered (implied from p-CaMKII upregulation) |

| CREB | Not significantly altered (implied from p-CREB upregulation) |

Note: Data is based on findings in NMDA-induced PC12 cells nih.govdntb.gov.uanih.govresearchgate.net.

Immunomodulatory Activities of Bryonolic Acid

Bryonolic acid has also demonstrated notable immunomodulatory activities medchemexpress.comchemfaces.com. These activities include effects on macrophage function and the modulation of allergic responses.

Effects on Macrophage Function (e.g., RAW 264.7 cells)

Macrophages play a central role in the immune response, including inflammation. Studies using LPS-activated RAW 264.7 macrophage cells, a commonly used in vitro model, have investigated the effects of bryonolic acid on macrophage function chemfaces.comnih.govacs.orgmedchemexpress.commdpi.com. Bryonolic acid has been shown to reduce the levels of the inflammatory mediator nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production chemfaces.comnih.govacs.orgmedchemexpress.com. Additionally, bryonolic acid robustly induces the expression of the antioxidant protein heme oxygenase-1 (HO-1) in RAW 264.7 cells in an Nrf2-dependent manner chemfaces.comnih.govacs.org. This induction of HO-1 is considered to contribute to the anti-inflammatory and antioxidant properties of bryonolic acid nih.govacs.org. Further analysis has revealed that bryonolic acid exhibits selective regulation of Nrf2 target genes in macrophages acs.org.

Here is a table summarizing the effects of Bryonolic Acid on key markers in LPS-activated RAW 264.7 cells:

| Marker | Effect of Bryonolic Acid Treatment (in LPS-activated cells) |

| Nitric Oxide (NO) | Decreased levels |

| iNOS expression | Suppressed expression |

| HO-1 expression | Induced expression (Nrf2-dependent) |

Note: Data is based on findings in LPS-activated RAW 264.7 cells chemfaces.comnih.govacs.orgmedchemexpress.com.

Modulation of Allergic Responses (e.g., Passive Cutaneous Anaphylaxis, Delayed Hypersensitivity)

Bryonolic acid has been reported to exert anti-allergic activity medchemexpress.comchemfaces.com. Studies have investigated its effects on models of allergic responses, such as homologous passive cutaneous anaphylaxis (PCA) and delayed hypersensitivity chemfaces.com. PCA is a model of type I hypersensitivity, an immediate allergic reaction mediated by IgE antibodies hookelabs.comnih.govfrontiersin.org. Delayed hypersensitivity is a type IV hypersensitivity reaction mediated by T cells that typically develops 48 to 72 hours after antigen exposure dermnetnz.orgnih.gov. Bryonolic acid, when administered to rats, inhibited homologous passive cutaneous anaphylaxis chemfaces.com. It also significantly inhibited delayed hypersensitivity in mice chemfaces.com. These findings suggest that bryonolic acid possesses the ability to modulate both immediate and delayed types of allergic responses.

Structure Activity Relationship Sar Studies of Bryonolic Acid and Derivatives

Influence of the Triterpenoid (B12794562) Scaffold on Bryonolic Acid Bioactivity

Comparisons between bryonolic acid and other structurally similar triterpenoids, such as oleanolic acid, have highlighted the importance of the specific triterpenoid scaffold in dictating their distinct biological effects. nih.gov For instance, studies comparing bryonolic acid and oleanolic acid in their ability to suppress nitric oxide (NO) production in macrophage cells showed different dose-response profiles, suggesting that variations in their triterpenoid structures lead to differential activities. nih.gov The conformation of the rings within the scaffold, such as the chair, half-chair, and twist-boat forms observed in bryonolic acid and its derivatives, can also influence how the molecule interacts with binding sites on proteins or enzymes. researchgate.net

Impact of Specific Functional Group Modifications on Potency and Selectivity

Modifications to specific functional groups on the bryonolic acid scaffold have been shown to significantly impact its potency and selectivity. nii.ac.jppitt.edu Bryonolic acid possesses a carboxyl group and a hydroxyl group, which are key sites for chemical modifications. nih.govnih.govuni.lu

Studies involving chemically synthesized derivatives of bryonolic acid have demonstrated that alterations to the carboxyl group at the C-29 position can influence antiallergic activity. nii.ac.jp For example, reducing the carboxyl group to an alcohol has been shown to increase activity. nii.ac.jp Furthermore, the formation of esters, such as succinate (B1194679) and phthalate (B1215562) esters of bryonolic acid, resulted in a dramatic increase in antiallergic activity compared to the parent compound. nii.ac.jp Bryonolic acid succinate, in particular, exhibited significantly stronger inhibitory activity against passive cutaneous anaphylaxis. nii.ac.jp These findings underscore the importance of the carboxyl group's position and the nature of its modification for modulating biological activity. nii.ac.jp

While specific detailed data tables on the potency and selectivity changes for a wide range of bryonolic acid derivatives were not extensively available in the search results, the principle is well-established in SAR studies of triterpenoids. Modifications such as esterification, glycosylation, or the introduction of other functional groups can alter a compound's solubility, membrane permeability, metabolic stability, and binding affinity to its target, thereby affecting its potency and selectivity. nih.govpitt.edu The position and type of modification are critical determinants of the resulting biological profile. pitt.edu

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| Bryonolic acid | 159970 |

| Bryononic acid | 472768 |

| Oleanolic acid | 73242192 |

| TRANILAST | 500182 |

| Bryonolic acid succinate | Not explicitly found in search results, likely a derivative of CID 159970 |

| Bryonolic acid phthalate | Not explicitly found in search results, likely a derivative of CID 159970 |

Analytical Methodologies for Bryonolic Acid Research

Extraction and Purification Techniques

The isolation of Bryonolic acid from plant tissues typically begins with extraction, followed by purification steps to separate it from other co-occurring compounds. Common techniques utilized for this purpose include Soxhlet extraction, column chromatography, and recrystallization.

Soxhlet extraction is a continuous solid-liquid extraction method particularly effective for isolating compounds with limited solubility in the chosen solvent from solid materials. york.ac.uk The process involves repeated washing of the solid sample with a condensed solvent, ensuring intimate contact and efficient extraction of the target compound into the solvent reservoir. epa.gov, york.ac.uk This technique is widely employed for extracting chemical constituents from medicinal plants. researchgate.net

Column chromatography is a widely used method for purifying individual chemical compounds from mixtures. libretexts.org It is often applied after initial extraction to fractionate the crude extract based on the differential affinities of compounds to a stationary phase. nih.gov, libretexts.org Automated flash chromatography equipment can enhance the efficiency of separation, isolation, and purification of compounds from complex crude extracts. nih.gov

Recrystallization is a purification technique based on the differences in solubility of a substance in a solvent at different temperatures. libretexts.org It is used to refine solid compounds by dissolving them in a hot solvent and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in solution. libretexts.org This method is particularly useful for obtaining pure crystalline forms of compounds.

These techniques are often used in combination. For instance, a crude extract obtained via Soxhlet extraction might be subjected to column chromatography for initial separation and then further purified by recrystallization to obtain high-purity Bryonolic acid.

Identification and Characterization Techniques

Once isolated, the structure of Bryonolic acid is determined and confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound. lehigh.edu, solubilityofthings.com Both proton (¹H) and carbon (¹³C) NMR are used to identify different types of hydrogen and carbon atoms within the molecule and their spatial arrangement. researchgate.net Analysis of chemical shifts, splitting patterns, and integration allows for the elucidation of the compound's skeleton and functional groups. lehigh.edu

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can help in identifying structural elements. lehigh.edu, solubilityofthings.com For Bryonolic acid, MS can confirm its molecular weight, reported as 456.7 g/mol nih.gov, nih.gov, , with a molecular formula of C₃₀H₄₈O₃. wikidata.org, uni.lu The fragmentation pattern in the mass spectrum provides clues about the substructures present in the molecule. lehigh.edu

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing its vibrational modes. lehigh.edu, solubilityofthings.com Specific absorption bands in the IR spectrum correspond to different functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which are present in Bryonolic acid. solubilityofthings.com

The combination of NMR, MS, and FTIR data provides a comprehensive picture of the molecular structure, allowing for the definitive identification and characterization of Bryonolic acid. solubilityofthings.com

Quantification Methods

Accurate quantification of Bryonolic acid in various samples is essential for research purposes. Chromatographic techniques, often coupled with sensitive detectors, are commonly used for this analysis. High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent methods.

HPLC is a widely used technique for separating and quantifying compounds in complex mixtures. nih.gov RP-HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly suitable for the analysis of relatively non-polar compounds like triterpenoids. researchgate.net, nih.gov HPLC coupled with a diode array detector (HPLC-DAD) can be used for quantitative assessment. researchgate.net

LC-MS combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. nih.gov, measurlabs.com This hyphenated technique is ideal for the identification, quantification, and purity analysis of components in a sample, offering high sensitivity and precision for quantitative analyses. measurlabs.com LC-MS can provide accurate data on sample composition and is suitable for detecting heat-labile compounds. measurlabs.com Predicted collision cross-section values for Bryonolic acid using LC-MS have been reported. uni.lu

HPTLC is a planar chromatography technique that offers advantages in terms of simplicity and the ability to analyze multiple samples simultaneously. nih.gov It can be used for separating compounds in plant extracts and, when coupled with MS (HPTLC-MS), serves as a confirmative tool for identification. researchgate.net

GC-MS is another hyphenated technique that couples gas chromatography with mass spectrometry. nih.gov, mdpi.com GC is suitable for volatile or semi-volatile compounds. While triterpenoids like Bryonolic acid are relatively non-volatile, derivatization techniques such as silylation can make them amenable to GC analysis. mdpi.com GC-MS can provide accurate results for the identification and quantification of compounds after appropriate sample preparation. mdpi.com

These quantitative methods enable researchers to determine the concentration of Bryonolic acid in biological samples, plant extracts, or formulations, facilitating studies on its occurrence, distribution, and potential applications.

Preclinical Pharmacological Research of Bryonolic Acid in Model Systems

In Vitro Cellular Studies of Bryonolic Acid

In vitro studies utilizing various cell lines have been instrumental in characterizing the cellular and molecular mechanisms through which bryonolic acid exerts its pharmacological effects. chemfaces.comnih.govresearchgate.netacs.org

Assays for Anti-inflammatory Effects (e.g., Nitrite (B80452) levels, iNOS expression in RAW 264.7 macrophages)

Bryonolic acid has been shown to possess anti-inflammatory properties in in vitro models, particularly in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells. nih.govchemfaces.comnih.gov Studies have demonstrated that BA can reduce the levels of the inflammatory mediator nitric oxide (NO), which is produced upon LPS activation. nih.govchemfaces.comnih.gov This reduction in NO levels is often measured by assessing the accumulation of nitrite, a stable oxidation product of NO, in the cell culture supernatant using methods like the Griess assay. nih.govresearchgate.netbmbreports.org

Furthermore, bryonolic acid has been found to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of NO in these cells. nih.govchemfaces.comnih.gov This suppression of iNOS expression contributes to the observed decrease in nitrite levels. nih.govchemfaces.comnih.gov The effect of BA on nitrite levels and iNOS expression has been observed to be dose-dependent and time-dependent in LPS-activated RAW 264.7 cells. nih.gov

Assays for Antioxidant Effects (e.g., HO-1 induction in RAW 264.7 macrophages)

Bryonolic acid also exhibits antioxidant effects, which have been investigated in cell-based models. A key mechanism identified is the robust induction of the antioxidant protein heme oxygenase-1 (HO-1) in RAW 264.7 cells. nih.govchemfaces.comnih.gov This induction of HO-1 by BA occurs in a dose-dependent and time-dependent manner and is independent of LPS activation. nih.gov

The induction of HO-1 by bryonolic acid is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govchemfaces.comnih.gov Nrf2 is a transcription factor that regulates the expression of various antioxidant genes, including HO-1. frontiersin.orgmdpi.com Studies have shown that BA induces the translocation of Nrf2 into the nucleus, leading to the upregulation of HO-1 and other Nrf2 target genes such as catalase (CAT), glutamate-cysteine ligase catalytic subunit (GCLC), glutathione (B108866) reductase (GR), and NAD(P)H dehydrogenase, quinone 1 (NQO1). nih.gov The expression profiles of these Nrf2 target genes can vary depending on the concentration and treatment time of BA. nih.gov

Assays for Anticancer Effects (e.g., Clonogenicity assays, Invasion assays, ACAT activity assays, MTT, LDH in cancer cell lines like MCF-7, MB-231, U87, T47D, MDA-MB-435, SKBR3)

Preclinical research has explored the potential anticancer effects of bryonolic acid in various cancer cell lines. researchgate.netdntb.gov.ua Studies have investigated its impact on cancer cell proliferation, survival, and metastatic potential using assays such as MTT and LDH to assess cytotoxicity and viability. bmrat.orgmdpi.comwaocp.orgresearchgate.net Clonogenicity assays are used to evaluate the ability of single cancer cells to form colonies, providing insight into their long-term proliferative capacity. researchgate.netmdpi.com Invasion assays assess the ability of cancer cells to migrate through a barrier, a key step in metastasis. researchgate.net

One proposed mechanism for the anticancer activity of bryonolic acid involves the inhibition of acyl-CoA: cholesterol acyl transferase (ACAT) activity. researchgate.net ACAT is an enzyme involved in the esterification of cholesterol, and its inhibition has been explored as a potential strategy in cancer treatment. researchgate.net Bryonolic acid has been shown to inhibit ACAT activity in rat liver microsomes in a concentration-dependent manner. researchgate.net

Studies using cell lines such as MCF-7 and MDA-MB-231 breast cancer cells and U87 glioblastoma cells have indicated that bryonolic acid can attenuate clonogenicity and invasiveness. researchgate.net Cytotoxicity assays like the MTT assay have been used to determine the half-maximal inhibitory concentration (IC50) of bryonolic acid in various cancer cell lines. mdpi.comwaocp.orgresearchgate.net

Assays for Neuroprotective Effects (e.g., Ca2+ concentration, gene/protein expression of Bcl-2, Bax, p-CREB, p-CaMKII, MTT, LDH in PC12 cells)

Bryonolic acid has also demonstrated neuroprotective effects in in vitro models, particularly in PC12 cells, a rat adrenal pheochromocytoma cell line often used to study neuronal function and survival. nih.govresearchgate.netdntb.gov.uanih.gov Studies have investigated the protective effects of BA against N-Methyl-d-aspartate (NMDA)-induced neurotoxicity in PC12 cells. nih.govdntb.gov.uanih.gov NMDA-induced excitotoxicity is a model used to mimic conditions like cerebral ischemia, which involve calcium overload and apoptosis. nih.govdntb.gov.ua

In the presence of bryonolic acid, PC12 cells treated with NMDA showed increased viability, as indicated by MTT and LDH assays, compared to cells treated with NMDA alone. nih.govdntb.gov.uanih.gov Bryonolic acid treatment also led to a decrease in intracellular Ca2+ concentration, suggesting an inhibition of Ca2+ influx. nih.govdntb.gov.uanih.gov

Furthermore, BA has been shown to modulate the expression of proteins involved in apoptosis and neuronal signaling pathways. nih.govresearchgate.netdntb.gov.uanih.gov Specifically, studies have reported that bryonolic acid can upregulate the protein expression of anti-apoptotic markers like Bcl-2 and phosphorylated CREB (p-CREB) and phosphorylated CaMKII (p-CaMKII). nih.govresearchgate.netdntb.gov.uanih.gov Concurrently, it can downregulate the expression of pro-apoptotic proteins such as Bax. nih.govresearchgate.netdntb.gov.uanih.gov The observed changes in protein levels were often mirrored by similar patterns in mRNA expression. nih.govdntb.gov.uanih.gov These findings suggest that bryonolic acid protects PC12 cells against NMDA-induced apoptosis by inhibiting Ca2+ influx and regulating gene expression within the Ca2+-CaMKII-CREB signaling pathway. nih.govresearchgate.netdntb.gov.uanih.gov

In Vivo Animal Model Studies of Bryonolic Acid

In addition to in vitro studies, research using animal models has provided further evidence of the pharmacological activities of bryonolic acid. nih.govresearchgate.netacs.orgdtic.mil

Studies on Anti-inflammatory and Antioxidant Effects (e.g., Nrf2-dependent HO-1 induction in mice)

In vivo studies have corroborated the anti-inflammatory and antioxidant effects observed in cellular models. Research in mice has shown that bryonolic acid can induce the expression of the antioxidant protein HO-1 in tissues such as the liver. nih.govchemfaces.comnih.govacs.org This induction of HO-1 in vivo is also dependent on the Nrf2 pathway, consistent with the findings from in vitro studies. nih.govchemfaces.comnih.govdtic.mil

These in vivo observations, together with the induction of antioxidant genes, provide a potential mechanism explaining the previously reported anti-allergic and anti-inflammatory properties of bryonolic acid observed in preclinical models in mice and rats. nih.govchemfaces.comnih.gov

Data Tables

The following tables summarize some of the key findings from the preclinical research on bryonolic acid. These tables are presented as static representations of data that could be displayed in an interactive format, allowing for sorting and filtering based on columns such as cell line, assay type, and measured effect.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of Bryonolic Acid in RAW 264.7 Cells

| Effect | Assay/Marker Measured | Findings |

| Anti-inflammatory | Nitrite levels | Reduced nitrite levels (IC50 = 53.3 μM ± 3 μM after 24h) in LPS-activated cells. nih.gov |

| Anti-inflammatory | iNOS expression | Suppressed iNOS protein and mRNA expression in LPS-activated cells. nih.gov |

| Antioxidant | HO-1 expression | Dose-dependent and time-dependent induction of HO-1 protein and mRNA. nih.gov |

| Antioxidant/Mechanism | Nrf2 activation | Induced Nrf2 nuclear translocation and upregulated Nrf2 target genes. nih.gov |

Table 2: In Vitro Neuroprotective Effects of Bryonolic Acid in PC12 Cells

| Effect | Assay/Marker Measured | Findings |

| Neuroprotective | Cell Viability (MTT, LDH) | Increased cell viability in NMDA-induced cells. nih.govdntb.gov.uanih.gov |

| Neuroprotective | Intracellular Ca2+ concentration | Decreased Ca2+ concentration in NMDA-induced cells. nih.govdntb.gov.uanih.gov |

| Anti-apoptotic | Bcl-2 protein/mRNA expression | Upregulated expression. nih.govresearchgate.netdntb.gov.uanih.gov |

| Pro-apoptotic | Bax protein/mRNA expression | Downregulated expression. nih.govresearchgate.netdntb.gov.uanih.gov |

| Signaling Pathway | p-CREB protein/mRNA expression | Upregulated expression. nih.govresearchgate.netdntb.gov.uanih.gov |

| Signaling Pathway | p-CaMKII protein/mRNA expression | Upregulated expression. nih.govresearchgate.netdntb.gov.uanih.gov |

Table 3: In Vitro Anticancer Effects and Related Mechanisms of Bryonolic Acid

| Cancer Cell Line(s) | Assay/Marker Measured | Findings |

| MCF-7, MDA-MB-231, U87 | Clonogenicity, Invasiveness | Attenuated clonogenicity and invasiveness. researchgate.net |

| Rat liver microsomes (for enzyme assay) | ACAT activity | Inhibited ACAT activity in a concentration-dependent manner (IC50 = 12.6 µM). researchgate.net |

| MCF-7, MDA-MB-231 | Cytotoxicity (MTT) | Exhibited cytotoxic effects (Specific IC50 values may vary across studies). mdpi.comwaocp.orgresearchgate.net |

Studies on Anti-allergic Effects (e.g., Passive cutaneous anaphylaxis, delayed hypersensitivity in rodents)

Preclinical studies have investigated the anti-allergic properties of bryonolic acid using established rodent models, including passive cutaneous anaphylaxis (PCA) and delayed hypersensitivity. Bryonolic acid has been shown to exert anti-allergic activity by inhibiting both homologous passive cutaneous anaphylaxis and delayed hypersensitivity nih.gov.

Comparative studies have been conducted to evaluate the anti-allergic effect of bryonolic acid against other compounds, such as glycyrrhetinic acid, the aglycone of glycyrrhizin (B1671929) nih.govfishersci.cauni.lu. In one study, bryonolic acid (referred to as Compound 1) administered intraperitoneally to rats at a dose of 600 mg/kg inhibited homologous passive cutaneous anaphylaxis more strongly than glycyrrhetinic acid (Compound 2) at the same dose nih.govfishersci.ca. Bryonolic acid also significantly inhibited delayed hypersensitivity in mice, an effect not observed with glycyrrhetinic acid nih.govfishersci.ca. This suggests a potentially broader or more potent anti-allergic effect of bryonolic acid compared to glycyrrhetinic acid in these specific models.

The mechanism underlying the anti-allergic effects of bryonolic acid may involve the modulation of inflammatory pathways. Research suggests that bryonolic acid can reduce nitric oxide (NO) levels by suppressing inducible nitric oxide synthase (iNOS) expression in LPS-activated macrophages, indicating anti-inflammatory activity that could contribute to its anti-allergic effects nih.govfishersci.ca. Studies in RAW 264.7 cells, a mouse macrophage cell line, showed that bryonolic acid decreased NO levels and inhibited iNOS expression in a dose- and time-dependent manner following LPS activation fishersci.ca.

Furthermore, investigations into bryonolic acid derivatives have revealed enhanced anti-allergic activity. Bryonolic acid succinate-2K, a synthetic derivative, demonstrated stronger inhibitory activity against passive cutaneous anaphylaxis compared to bryonolic acid phthalate-2K when administered orally or intraperitoneally to mice wikidata.org. This derivative also showed effectiveness against Type I, Type III, and Type IV allergies by oral administration, indicating a wide anti-allergic spectrum wikidata.org.

The following table summarizes some of the comparative findings regarding the anti-allergic effects of bryonolic acid and glycyrrhetinic acid:

| Compound | Model System | Route of Administration | Dose | Effect on Passive Cutaneous Anaphylaxis | Effect on Delayed Hypersensitivity |

| Bryonolic acid | Rats (PCA) | Intraperitoneal | 600 mg/kg | Stronger inhibition | Not specified |

| Glycyrrhetinic acid | Rats (PCA) | Intraperitoneal | 600 mg/kg | Less strong inhibition | Not specified |

| Bryonolic acid | Mice (Delayed Hypersensitivity) | Not specified | Not specified | Not specified | Significant inhibition |

| Glycyrrhetinic acid | Mice (Delayed Hypersensitivity) | Not specified | Not specified | Not specified | No inhibition |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

Pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial in preclinical research to understand the relationship between drug exposure and its pharmacological effect over time in animal models nih.gov. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and eliminated by the body, resulting in specific drug concentration-time profiles in biological fluids and tissues. Pharmacodynamics, on the other hand, examines the biochemical and physiological effects of the drug and its mechanism of action. PK/PD correlation aims to link these two aspects, establishing dose-concentration-response relationships and predicting the time course of drug effects resulting from a given dose nih.gov.

PK/PD studies in preclinical models help determine the optimal drug exposure required for efficacy, predict the time course of pharmacological effects, and provide insights into target modulation. These studies are essential for guiding the design of subsequent preclinical efficacy studies and informing initial dose selection and regimen design for clinical trials. Key PK parameters often analyzed include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life, while PD parameters can include measures of target engagement, biochemical markers, or direct efficacy endpoints.

Challenges and Future Research Directions for Bryonolic Acid

Optimization of Bryonolic Acid Biosynthesis and Production Yields

Bryonolic acid is typically isolated from plant sources, which can present challenges in terms of consistent yield and scalability for large-scale production. nih.govmdpi.comresearchgate.net The concentration of bryonolic acid in natural roots can be relatively low, approximately 2 mg/g dry weight. researchgate.net However, plant cell cultures, particularly transformed hairy root cultures and cell suspension cultures, have shown potential for accumulating higher quantities of bryonolic acid. nih.govmdpi.comresearchgate.netchemfaces.com For instance, cell cultures of Trichosanthes cucumerina have exhibited significantly higher bryonolic acid production compared to natural roots, with calli producing up to 24.65 ± 1.97 mg/g dry weight and cell suspensions yielding 15.69 ± 0.78 mg/g dry weight. researchgate.net

Research into optimizing bryonolic acid biosynthesis and production yields is ongoing. Studies have explored the use of elicitors, such as methyl jasmonate, yeast extract, and chitosan (B1678972), to enhance bryonolic acid content in cell cultures. mdpi.comtargetmol.comresearchgate.netresearchgate.net Treatment with 1 mg/mL of chitosan for eight days in Trichosanthes cucumerina cell suspensions resulted in higher bryonolic acid contents (23.56 ± 1.68 mg/g dry weight). targetmol.comresearchgate.net

Elucidating the complete biosynthetic pathway of bryonolic acid is also a key area for optimization. The pathway is known to be initiated by oxidosqualene cyclase for squalene (B77637) cyclization and further modified by cytochrome P450 enzymes for oxidation. researchgate.netresearchgate.net A novel C-29 oxidase, CYP712D39, has been identified as catalyzing a crucial step in the formation of bryonolic acid from isomultiflorenol (B1244000) in Trichosanthes cucumerina. researchgate.netdntb.gov.ua Understanding these enzymatic steps provides targets for metabolic engineering strategies to improve production in plant cell cultures or heterologous hosts like yeast. researchgate.netbiorxiv.orgchinjmap.com

Development of Novel Synthetic Bryonolic Acid Derivatives with Enhanced Specificity and Potency

While bryonolic acid itself possesses promising biological activities, the development of synthetic derivatives offers an avenue to enhance its specificity, potency, and potentially improve pharmacokinetic properties. nih.govbiosynth.comnii.ac.jp Chemical synthesis allows for modifications to the core triterpenoid (B12794562) structure, which can lead to compounds with altered biological profiles. nii.ac.jpontosight.ai

Studies have shown that modifications to the bryonolic acid structure can significantly impact its activity. For example, the preparation of succinate (B1194679) and phthalate (B1215562) esters of bryonolic acid has demonstrated increased anti-allergic activity compared to the parent compound. nih.govnii.ac.jpontosight.ai Bryonolic acid succinate-2K, a potassium salt of the succinate ester, exhibited stronger inhibitory activity against passive cutaneous anaphylaxis in mice than bryonolic acid phthalate-2K. nii.ac.jp These findings highlight the importance of the carboxyl group's position and moiety in influencing activity. nii.ac.jp

Furthermore, comparisons with other triterpenoids like oleanolic acid and ursolic acid have indicated that bryonolic acid and its derivatives may possess unique advantages. nih.govnih.gov For instance, bryonolic acid has been reported to be more potent than betulinic acid and ursolic acid in inhibiting cancer cell clonogenicity and invasiveness by inhibiting acyl-coA: cholesterol acyl transferase (ACAT). nih.govdntb.gov.ua

Future research will likely involve rational design and synthesis of novel bryonolic acid derivatives based on structure-activity relationship studies. This could lead to the identification of compounds with improved therapeutic indices and reduced potential for off-target effects.

Elucidation of Unexplored Molecular Targets and Signaling Networks of Bryonolic Acid

Although some molecular targets and signaling pathways of bryonolic acid have been identified, a comprehensive understanding of its mechanisms of action is still evolving. Bryonolic acid is known to modulate various cellular pathways, including those involved in inflammation and cancer. biosynth.com It has been shown to reduce the inflammatory mediator nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) expression in LPS-activated macrophages. chemfaces.comnih.govacs.orgnih.gov Additionally, bryonolic acid robustly induces the antioxidant protein heme oxygenase-1 (HO-1) in an Nrf2-dependent manner. chemfaces.comtargetmol.comchemfaces.comnih.govacs.orgnih.gov Further analysis of Nrf2 target genes has revealed that bryonolic acid can selectively regulate the timing and level of gene induction, demonstrating distinct patterns compared to structurally similar triterpenoids like oleanolic acid. chemfaces.comnih.govacs.orgnih.gov

Bryonolic acid has also demonstrated neuroprotective effects by protecting PC12 cells against NMDA-induced apoptosis. chemfaces.comtargetmol.combiocat.commdpi.comchemfaces.com This protective effect is mediated by inhibiting Ca2+ influx and regulating gene expression in the Ca2+-CaMKII-CREB signaling pathway. chemfaces.comtargetmol.combiocat.commdpi.com In cancer cells, bryonolic acid inhibits acyl-coA: cholesterol acyl transferase (ACAT), an enzyme involved in cholesterol esterification, which has been linked to tumor promotion. medchemexpress.comnih.govdntb.gov.ua

Despite these findings, the full spectrum of molecular targets and the intricate signaling networks influenced by bryonolic acid remain to be fully elucidated. Future research should employ advanced techniques such as transcriptomics, proteomics, and metabolomics to identify novel targets and pathways. Understanding these mechanisms at a deeper level is crucial for predicting its effects, identifying potential biomarkers, and developing targeted therapies.

Comprehensive Comparative Studies of Bryonolic Acid with Other Triterpenoids

Bryonolic acid belongs to the large and diverse class of triterpenoids, many of which exhibit a wide range of biological activities. nih.govresearchgate.net Comparative studies with other well-studied triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid, are essential to understand the unique properties and potential advantages of bryonolic acid. nih.govnih.govresearchgate.netresearchgate.net

Structural differences among triterpenoids can lead to distinct biological activities and mechanisms of action. nih.gov For example, while bryonolic acid and oleanolic acid are structurally similar, bryonolic acid exhibits a unique expression profile of Nrf2 target genes compared to oleanolic acid, suggesting the importance of the triterpenoid scaffold in dictating their pleiotropic effects. chemfaces.comnih.govacs.org Bryonolic acid has also shown greater potency in certain activities, such as HO-1 induction and ACAT inhibition, compared to oleanolic acid, ursolic acid, and betulinic acid in specific experimental settings. nih.govnih.gov

Comprehensive comparative studies should evaluate the efficacy and mechanisms of action of bryonolic acid alongside other triterpenoids across various biological models and disease conditions. This will help to position bryonolic acid within the broader landscape of triterpenoid research and identify areas where it may offer distinct therapeutic benefits.

Here is a table summarizing some comparative findings:

| Triterpenoid | Effect on NO Suppression (RAW 264.7 cells) | Effect on HO-1 Induction (RAW 264.7 cells) | ACAT Inhibition (IC₅₀) | Effect on Cancer Cell Clonogenicity/Invasiveness |

| Bryonolic Acid | Reduces (72% reduction at 24h) nih.gov | Robustly induces chemfaces.comnih.govacs.orgnih.gov | 12.6 ± 2.4 µM medchemexpress.comnih.gov | Inhibits (more potent than Betulinic and Ursolic acid) nih.govdntb.gov.ua |

| Oleanolic Acid | Reduces (85% reduction at 24h) nih.gov | Induces (less effective than BA) nih.gov | Not specified in source | Not specified in source |

| Ursolic Acid | Not specified in source | Induces (less potent than BA) nih.gov | 71.4 ± 5.1 µM nih.gov | Less potent than BA nih.govdntb.gov.ua |

| Betulinic Acid | Not specified in source | Induces (less potent than BA) nih.gov | 18.5 ± 2.1 µM nih.gov | Less potent than BA nih.govdntb.gov.ua |

Data Source: medchemexpress.comnih.govnih.govdntb.gov.uaacs.orgnih.gov

Exploration of Bryonolic Acid in Combination Therapies in Preclinical Models

Given its diverse biological activities, bryonolic acid holds potential for use in combination therapies, particularly in the context of complex diseases like cancer and inflammatory disorders. Combining bryonolic acid with existing therapeutic agents could lead to synergistic effects, allowing for lower doses of each compound and potentially reducing toxicity.

Preclinical studies exploring the efficacy of bryonolic acid in combination with other drugs are a crucial area for future research. For example, its ability to inhibit ACAT and suppress cancer cell growth suggests potential combinations with chemotherapy or targeted therapies that address other aspects of cancer progression. medchemexpress.comnih.govdntb.gov.ua Similarly, its anti-inflammatory and antioxidant properties could be beneficial in combination with other anti-inflammatory agents or in treating diseases with underlying oxidative stress. chemfaces.comtargetmol.combiocat.commedchemexpress.comnih.govacs.orgnih.gov

While specific preclinical studies on bryonolic acid combination therapies were not extensively detailed in the provided search results, the reported activities of bryonolic acid provide a strong rationale for such investigations. Future research should focus on designing and conducting rigorous preclinical studies to evaluate the efficacy, safety, and underlying mechanisms of bryonolic acid in combination with other therapeutic agents in relevant disease models.

Q & A

Q. What are the key structural and physicochemical properties of bryonolic acid, and how do they influence its biological activity?

Bryonolic acid (BA) is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol . Its structure features unsaturated B/C ring fusion, which is critical for its reactivity and interaction with biological targets. Comparative analysis with oleanolic acid (OA) reveals differences in molecular weight (BA: 348 g/mol vs. OA: 442 g/mol) and boiling point (BA: 270°C vs. OA: 300°C), suggesting divergent solubility and stability profiles . These properties guide experimental design, such as solvent selection for in vitro assays or temperature optimization for synthesis.

Q. What validated methodologies are used to study bryonolic acid’s anti-inflammatory and antioxidant mechanisms?

Bryonolic acid’s anti-inflammatory effects are often studied via transcriptional regulation assays. For example, it upregulates antioxidant genes like HO-1 through the Nrf2-Keap1 pathway, validated in murine models (Nrf2 wild-type vs. knockout) using qPCR and Western blotting . Antioxidant activity is quantified via DPPH radical scavenging assays or intracellular ROS measurement in macrophage models . Researchers should ensure consistency in cell lines (e.g., RAW 264.7 macrophages) and control for batch-to-batch variability in compound purity.

Advanced Research Questions

Q. How can structural modifications of bryonolic acid enhance its bioactivity, and what synthetic strategies are effective?

Bryonolic acid’s B/C ring fusion enables targeted modifications. For instance, catalytic oxidation of protected BA yields diketone intermediates, which undergo cross-aldol reactions to generate novel derivatives with altered bioactivity . A recent study achieved 71% yield for a regioselective aldol adduct under kinetic conditions . Researchers should employ density functional theory (DFT) to predict reactivity and HPLC-MS to characterize products. Table 1 : Synthetic derivatives and their bioactivity

| Derivative | Modification Site | Bioactivity (IC₅₀) |

|---|---|---|

| BA-4 | C-3 ketone | 12.6 µM (ACAT inhibition) |

| BA-6 | C-7 α,β-unsaturation | Improved anti-cancer clonogenicity |

Q. How do contradictions in bryonolic acid’s reported binding affinities arise, and how can they be resolved methodologically?

Discrepancies in docking scores (e.g., −81.0 kcal/mol for Mpro vs. −80.57 kcal/mol for spike protein ) may stem from force field parameters or solvation models. To address this, researchers should:

- Standardize docking software (e.g., AutoDock Vina vs. Schrödinger) and validate with co-crystallized ligands.

- Use isothermal titration calorimetry (ITC) to experimentally verify binding thermodynamics .

- Reconcile computational predictions with mutagenesis studies (e.g., His41Ala in Mpro to test hydrogen bonding ).

Q. What experimental designs are optimal for evaluating bryonolic acid’s dual role in apoptosis and calcium signaling?

Bryonolic acid inhibits Ca²⁺ influx in PC12 cells, which can be quantified via Fluo-4 AM fluorescence assays. To dissect apoptosis mechanisms, combine RNA-seq (to identify CaMKII-CREB pathway genes) with caspase-3/7 activity assays . Controls should include:

- Calcium channel blockers (e.g., verapamil) to isolate BA-specific effects.

- Nrf2 knockout models to confirm pathway dependency .

Methodological Considerations

Q. How should researchers approach dose-response studies for bryonolic acid in vivo?

Dose optimization requires pharmacokinetic profiling (e.g., 500 mg/kg in mice showed Nrf2-dependent HO-1 induction ). Use nonlinear regression models (Hill equation) to calculate EC₅₀ values and ensure reproducibility across cohorts. Include endpoints like plasma half-life (HPLC) and tissue distribution (LC-MS/MS).

Q. What strategies mitigate batch variability in bryonolic acid isolated from natural sources?

Cucurbita pepo L. yields gram-scale BA, but seasonal and geographic factors affect purity . Standardize extraction via:

- Column chromatography (silica gel, hexane:EtOAc gradients).

- NMR and HRMS for structural validation.

- Biological normalization (e.g., calibrate anti-inflammatory activity against a reference batch in LPS-stimulated macrophages).

Data Interpretation and Reporting

Q. How can researchers contextualize bryonolic acid’s multitarget effects without overgeneralizing?

Avoid inductive fallacy by clearly delineating in vitro findings from in vivo relevance. For example, BA’s ACAT inhibition (IC₅₀ = 12.6 µM) may not translate to therapeutic plasma levels . Use funnel plots to assess publication bias in meta-analyses and report negative results (e.g., lack of efficacy in certain cancer lines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.